molecular formula C20H23BN2O5S B8131682 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8131682
M. Wt: 414.3 g/mol
InChI Key: CMANEPDBEPMSTD-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized pyrrolo[2,3-b]pyridine derivative with three key substituents:

  • Position 5: Methoxy (-OCH₃), an electron-donating group.
  • Position 1: Phenylsulfonyl (-SO₂Ph), a stabilizing and sterically bulky moiety.
  • Position 3: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester), enabling Suzuki-Miyaura cross-coupling reactions .

Its molecular formula is C₂₂H₂₃BN₂O₅S (calculated molecular weight: 446.31 g/mol). The phenylsulfonyl group enhances stability during synthesis, while the boronate ester facilitates applications in medicinal chemistry, such as intermediate synthesis for kinase inhibitors .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O5S/c1-19(2)20(3,4)28-21(27-19)17-13-23(18-16(17)11-14(26-5)12-22-18)29(24,25)15-9-7-6-8-10-15/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMANEPDBEPMSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step reaction process. The initial step may include the preparation of intermediate compounds, followed by reactions such as sulfonylation, methoxylation, and boronation. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and utilizing efficient purification techniques. Automation and continuous processing methods may be employed to enhance productivity and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to form different oxidative products.

  • Reduction: It can also undergo reduction reactions, where the functional groups are reduced to form simpler compounds.

  • Substitution: The compound is reactive in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

  • Oxidation Reactions: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Conditions vary depending on the substituent groups, but common reagents include nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • CAS Number : 1262294-19-8
  • Molecular Formula : C20H23BN2O5S
  • Molecular Weight : 414.28 g/mol
  • IUPAC Name : 5-methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • Purity : 97%

The compound features a pyrrolo[2,3-b]pyridine core with a methoxy group and a phenylsulfonyl moiety attached to it. The presence of the dioxaborolane group enhances its reactivity and potential utility in various chemical transformations.

Antitumor Activity

Recent studies have highlighted the compound's potential as a colchicine binding site inhibitor (CBSI). CBSIs are known for their ability to disrupt microtubule dynamics in cancer cells, making them promising candidates for developing new antitumor therapies. The structural modifications of related compounds have shown that variations can significantly impact their antiproliferative activity. For instance:

  • VERU-111 , an analogue of the compound under discussion, demonstrated significant potency against cancer cell lines resistant to traditional therapies like paclitaxel. The modifications to the methoxy and dioxaborolane groups were crucial for enhancing its cytotoxicity .

Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationship of CBSIs has revealed that specific substitutions on the pyrrolo[2,3-b]pyridine scaffold can lead to improved biological activity. For example:

  • Modifications to the methoxy groups on the TMP moiety resulted in varying degrees of antiproliferative effects. Compounds with optimized methoxy groups showed IC50 values as low as 1.1 nM .

Synthetic Applications

The compound serves as a valuable building block in organic synthesis due to its unique structural features. It can participate in various coupling reactions and serve as a precursor for synthesizing more complex molecules.

Suzuki Coupling Reactions

The presence of the boron-containing dioxaborolane makes this compound particularly useful in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides under palladium catalysis. Such transformations are essential for constructing complex organic frameworks used in pharmaceuticals .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound and its analogues:

  • VERU-111 Analogue Studies : A series of analogues derived from the original compound were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results indicated that specific modifications could enhance potency while maintaining selectivity against cancer cells .
  • Chemical Synthesis Pathways : Detailed synthetic routes involving this compound have been documented, showcasing its versatility as a precursor in building more complex structures through various methodologies including cross-coupling reactions .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to specific biological effects. Its structural features allow it to bind selectively to target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Trifluoromethyl (CF₃) in enhances electrophilicity but reduces solubility.

N1-Protection :

  • Phenylsulfonyl (target) provides superior stability over tosyl () or methyl () groups during synthesis.

Boronate Reactivity :

  • All pinacol boronate esters enable Suzuki couplings, but steric bulk from phenylsulfonyl may slow reaction kinetics compared to smaller N1 substituents .

Key Findings:

  • Electron-rich boronic acids (e.g., 4-methoxyphenyl) yield higher coupling efficiencies (94%) than sterically hindered variants .
  • Post-functionalization (e.g., acylation of amines) often results in lower yields due to intermediate instability .

Key Trends:

  • The phenylsulfonyl group in the target compound increases LogP (hydrophobicity), reducing aqueous solubility.
  • Fluorinated analogues () exhibit improved solubility but lower thermal stability.

Biological Activity

5-Methoxy-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C20H23BN2O5S
  • Molecular Weight : 397.48 g/mol
  • CAS Number : 1262294-19-8

The compound's biological activity is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The incorporation of the phenylsulfonyl group enhances its ability to engage with protein targets, potentially modulating their activity.

1. Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-xL .

2. Inhibition of Kinases

The compound has been shown to inhibit various kinases involved in cancer progression:

  • Bcl-2 Family Inhibition : The compound's structural modifications have been linked to enhanced binding affinity to Bcl-2 family proteins. This inhibition can lead to increased apoptosis in malignancies dependent on these survival signals .

3. Modulation of Immune Responses

There is emerging evidence suggesting that this compound may influence immune cell activity:

  • Cytokine Production : Studies indicate alterations in cytokine profiles upon treatment with the compound, suggesting a role in modulating inflammatory responses .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of related compounds:

StudyFindings
Study on Apoptosis MechanismsDemonstrated that similar compounds can induce apoptosis via mitochondrial pathways and caspase activation.
Kinase Inhibition AnalysisIdentified specific kinases inhibited by pyrrolo[2,3-b]pyridine derivatives, highlighting their potential in cancer therapy.
Cytokine ModulationShowed changes in pro-inflammatory cytokine levels in immune cells treated with related compounds.

Q & A

Q. Supplementary Techniques :

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₄H₂₆BN₂O₅S).
  • IR spectroscopy : Validate sulfonyl (S=O, ~1350 cm⁻¹) and boronic ester (B-O, ~1320 cm⁻¹) functionalities .

(Advanced) How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

Protodeboronation is a common issue with electron-deficient aryl boronic esters. Mitigation strategies include:

  • Optimized base selection : Use weaker bases (e.g., K₃PO₄) instead of K₂CO₃ to reduce basicity-driven side reactions.
  • Low-temperature coupling : Conduct reactions at 80°C instead of 105°C to suppress decomposition .
  • Additives : Add stoichiometric thallium(I) acetate (TlOAc) to stabilize the boronate intermediate .

Data-Driven Example : A study on similar pyrrolopyridines showed a 20% yield increase when TlOAc was added, reducing protodeboronation from 35% to <5% .

(Advanced) How does the phenylsulfonyl group influence reactivity and stability?

The phenylsulfonyl group:

  • Enhances stability : Protects the pyrrole nitrogen from oxidation during synthesis .
  • Modulates electronic effects : Electron-withdrawing nature activates the pyridine core for nucleophilic substitution or cross-coupling.
  • Impacts solubility : Reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactivity studies .

Experimental Validation : Removal of the sulfonyl group (e.g., via NaOH/EtOH hydrolysis) increases susceptibility to ring oxidation, as observed in TLC degradation studies .

(Basic) What are the primary applications of this compound in medicinal chemistry?

The compound serves as a versatile intermediate for:

  • Kinase inhibitor development : Pyrrolo[2,3-b]pyridine scaffolds are prevalent in DYRK1A and JAK2 inhibitor design .
  • Boron neutron capture therapy (BNCT) : The boronic ester enables targeted delivery of boron to cancer cells .

Case Study : Analogues with 3-boronic ester substituents showed IC₅₀ values of <100 nM against DYRK1A in enzymatic assays .

(Advanced) How to resolve contradictions in reported yields for Suzuki couplings with sterically hindered partners?

Discrepancies often arise from steric hindrance between the phenylsulfonyl group and coupling partners. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–25% .
  • Bulky ligands : Use XPhos or SPhos instead of PPh₃ to enhance catalyst turnover .

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